molecular formula C27H20N2O2 B2399775 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-16-0

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2399775
CAS No.: 1234692-16-0
M. Wt: 404.469
InChI Key: NDUIGOROWQBJPL-UHFFFAOYSA-N
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Description

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a strategically designed pyrazole derivative recognized in chemical biology as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (PubMed) . Its primary research value lies in the investigation of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. The compound exerts its mechanism by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt (PubMed) . This targeted inhibition disrupts critical cellular functions in endothelial cells, including proliferation, migration, and survival, ultimately leading to the suppression of new blood vessel formation. Consequently, this molecule serves as a crucial pharmacological tool for elucidating the complexities of angiogenic signaling in cancer models, evaluating the therapeutic potential of anti-angiogenic strategies, and exploring mechanisms of resistance to VEGFR-2-targeted therapies. Research utilizing this inhibitor provides valuable insights for the development of novel oncology therapeutics aimed at starving tumors of their nutrient and oxygen supply.

Properties

IUPAC Name

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2/c30-18-23-17-29(24-10-2-1-3-11-24)28-27(23)21-13-15-25(16-14-21)31-19-22-9-6-8-20-7-4-5-12-26(20)22/h1-18H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUIGOROWQBJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The naphthalen-1-ylmethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on 4-fluorobenzaldehyde.

Reaction Conditions:

  • Substrate: 4-Fluorobenzaldehyde
  • Nucleophile: Naphthalen-1-ylmethanol (synthesized via reduction of naphthalen-1-ylmethyl chloride)
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C, 12–24 hours

Mechanism:
The reaction proceeds via deprotonation of naphthalen-1-ylmethanol by K₂CO₃, generating a methoxide ion that attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde. Fluoride acts as the leaving group.

Yield Optimization:

  • Excess naphthalen-1-ylmethanol (1.5–2.0 equivalents) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the methoxy group.

Alternative Pathways: Ullmann-Type Coupling

For electron-rich aryl halides, copper-catalyzed Ullmann coupling offers an alternative route.

Reaction Conditions:

  • Catalyst: Copper(I) iodide (CuI, 10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 120°C, 24 hours

Advantages:

  • Tolerates steric hindrance from the naphthalene moiety.
  • Higher functional group compatibility compared to SNAr.

Pyrazole Ring Formation via Cyclocondensation

Hydrazone Formation and Cyclization

The pyrazole core is constructed by reacting 4-(naphthalen-1-ylmethoxy)benzaldehyde with phenylhydrazine.

Step 1: Hydrazone Synthesis
Conditions:

  • Molar Ratio: 1:1 (aldehyde to phenylhydrazine)
  • Solvent: Ethanol (EtOH)
  • Temperature: Reflux (78°C), 4–6 hours

Intermediate:
$$ \text{4-(Naphthalen-1-ylmethoxy)benzaldehyde phenylhydrazone} $$

Step 2: Cyclization to Pyrazole
Conditions:

  • Acid Catalyst: Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA)
  • Solvent: Toluene or xylene
  • Temperature: 110–130°C, 8–12 hours

Mechanism:
Acid-mediated cyclization eliminates water, forming the pyrazole ring. The aldehyde group remains intact under these conditions.

Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Vilsmeier-Haack Formylation

For pyrazoles lacking the aldehyde group, formylation at the 4-position is achieved via the Vilsmeier-Haack reaction.

Reagents:

  • Phosphorus oxychloride (POCl₃)
  • Dimethylformamide (DMF)

Conditions:

  • Molar Ratio: POCl₃ (3 equivalents), DMF (5 equivalents)
  • Temperature: 0°C to room temperature, 2 hours
  • Workup: Quenching with ice-water, neutralization with sodium bicarbonate

Product:
$$ \text{1-Phenyl-3-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-4-carbaldehyde} $$

Yield: 50–65% after recrystallization (ethanol/water).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency and safety, continuous flow reactors replace batch processes for key steps:

  • Mixing Precision: Microreactors ensure rapid heat dissipation and uniform reagent mixing.
  • Residence Time: 10–15 minutes for hydrazone formation at 80°C.

Advantages:

  • Reduced reaction volumes and waste generation.
  • Improved reproducibility and scalability.

Solvent and Catalyst Recovery

  • Solvent Recycling: DMF and ethanol are distilled and reused, reducing costs by 30–40%.
  • Catalyst Immobilization: Copper nanoparticles on mesoporous silica enhance Ullmann coupling efficiency and enable catalyst reuse.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • Aldehyde proton: δ 9.85 (s, 1H)
    • Pyrazole protons: δ 7.92 (s, 1H), δ 7.45–7.80 (m, aromatic protons)

Infrared Spectroscopy (IR):

  • Aldehyde C=O stretch: 1680–1700 cm⁻¹
  • Pyrazole C=N stretch: 1600–1620 cm⁻¹

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₇H₂₀N₂O₂: 420.1574 [M+H]⁺
  • Observed: 420.1576 [M+H]⁺

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 12.3 minutes
  • Purity: ≥98% (UV detection at 254 nm)

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Issue: Competing formation of 1,3,5-trisubstituted pyrazoles.
Solution:

  • Strict stoichiometric control (1:1 aldehyde-to-hydrazine ratio).
  • Use of milder acids (e.g., acetic acid) to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its aromatic and aldehyde functional groups. These interactions may involve binding to proteins or nucleic acids, leading to changes in their function or activity. The specific pathways involved would depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

  • Substituent Position and Size: 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-53-6, similarity 0.97): The naphthalene substituent is at position 2 instead of 1, altering steric and electronic interactions. The 1-ylmethoxy group in the target compound introduces additional oxygen-based polarity compared to the direct naphthalen-2-yl linkage .
  • Functional Group Variations: 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: The methoxy group is simpler and more electron-donating than naphthalenylmethoxy, which may enhance solubility in polar solvents but reduce lipophilicity critical for membrane penetration .

Physical and Spectroscopic Properties

  • Molecular Weight and Solubility: Compound Molecular Weight Key Substituent Predicted Solubility Target Compound 390.42* Naphthalenylmethoxy Low (high lipophilicity) 3-(4-Methoxyphenyl)-1-phenyl derivative 294.31 Methoxy Moderate 3-[4-(Ethylthio)phenyl] derivative 324.41 Ethylthio Low (non-polar) *Calculated based on C₂₇H₂₀N₂O₂.
  • Spectroscopic Data :

    • IR : Aldehyde C=O stretch ~1640–1680 cm⁻¹, consistent across analogs (e.g., 1633 cm⁻¹ in 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde) .
    • ¹H NMR : Aldehyde proton resonates at δ 9.1–10.0 (e.g., δ 9.17–9.24 in ). Naphthalenylmethoxy protons may appear as multiplet signals at δ 6.5–8.4.

Crystallographic and Stability Data

  • Crystal Structure: Pyrazole derivatives often adopt planar conformations. For example, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic space group P2₁/c with intermolecular C–H···O interactions stabilizing the lattice . The naphthalenylmethoxy group may introduce torsional strain, affecting crystallinity.
  • Stability : Aldehyde groups are prone to oxidation, but aromatic stabilization and bulky substituents (e.g., naphthalene) may mitigate degradation.

Biological Activity

3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

The compound is synthesized through multi-step organic reactions, primarily involving the reaction of 4-(naphthalen-1-ylmethoxy)benzaldehyde with phenylhydrazine. This process forms a hydrazone that is subsequently cyclized to create the pyrazole ring. Typical solvents used in this synthesis include ethanol or methanol, often requiring heating to facilitate cyclization.

Chemical Structure

PropertyDescription
IUPAC Name 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Molecular Formula C27H20N2O2
Molecular Weight 420.46 g/mol
InChI Key NDUIGOROWQBJPL-UHFFFAOYSA-N

The precise mechanism of action for this compound remains partially understood. It is believed to interact with various biological targets through its aromatic and aldehyde functional groups, potentially binding to proteins or nucleic acids, leading to alterations in their function . This interaction may initiate various biochemical pathways that contribute to its observed biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against a spectrum of pathogens, including bacteria and fungi. For instance, compounds derived from pyrazole structures have shown inhibition against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities associated with pyrazole derivatives. For example, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory conditions .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs demonstrated promising results in inhibiting the proliferation of breast cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Inhibition of E. coli, Aspergillus niger
Anti-inflammatory Reduction in TNF-α and IL-6 levels
Anticancer Induction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for effective strains .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers evaluated the anti-inflammatory effects of related pyrazoles using an animal model. The results indicated that administration of these compounds led to a marked decrease in paw edema in rats induced by carrageenan, demonstrating their potential as COX inhibitors .

Q & A

Q. What are the common synthetic routes for 3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Pyrazole-4-carbaldehydes are often synthesized via Vilsmeier-Haack formylation of substituted pyrazoles under reflux conditions in solvents like DMF or acetic anhydride .
  • Substitution reactions : The naphthalen-1-ylmethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, using catalysts like CuI or Pd-based systems .
  • Purification : Column chromatography or recrystallization from ethanol/methanol mixtures is commonly employed .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • Spectroscopic techniques : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} identify proton and carbon environments (e.g., aldehyde proton at ~9.8 ppm, aromatic protons between 7.0–8.5 ppm) .
  • X-ray crystallography : Determines bond lengths, angles, and crystallographic packing. For example, the pyrazole ring in similar compounds shows planarity with a dihedral angle of <5° relative to the phenyl substituents .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z 423.15) .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing fused heterocyclic systems?

The aldehyde group at position 4 is highly reactive, enabling:

  • Cyclocondensation reactions : Reacting with hydrazines or amines to form pyrazolo[3,4-c]pyrazoles or imidazole derivatives under acidic or basic conditions .
  • Knoevenagel reactions : Formation of α,β-unsaturated ketones for extended conjugation systems, useful in optoelectronic materials .
  • Schiff base formation : Coordination with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to create metal-organic frameworks (MOFs) for catalytic applications .

Q. What strategies are used to analyze its binding interactions with biological targets?

Advanced methodologies include:

  • Molecular docking : Computational modeling to predict binding affinities with enzymes (e.g., cyclooxygenase-2 or kinase targets) using software like AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d values in nM range) for receptor-ligand studies .

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